molecular formula C19H19N3O3 B564450 Zolpidem-d6 6-Carboxylic Acid CAS No. 1190014-62-0

Zolpidem-d6 6-Carboxylic Acid

Cat. No. B564450
CAS RN: 1190014-62-0
M. Wt: 343.416
InChI Key: RFUGIBAONXDHRM-XERRXZQWSA-N
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Description

Zolpidem-d6 6-Carboxylic Acid is a chemical compound that is widely used in scientific research for its unique properties. It is a deuterated analog of zolpidem, which is a sedative-hypnotic drug used to treat insomnia. Zolpidem-d6 6-Carboxylic Acid is used as a reference standard in pharmacological studies, drug metabolism studies, and forensic toxicology.

Mechanism Of Action

The mechanism of action of Zolpidem-d6 6-Carboxylic Acid is similar to that of zolpidem. It acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. Zolpidem-d6 6-Carboxylic Acid enhances the binding of GABA to the receptor, which leads to the inhibition of neuronal activity and the induction of sleep.
Biochemical and Physiological Effects
Zolpidem-d6 6-Carboxylic Acid has been shown to have similar biochemical and physiological effects as zolpidem. It induces sleep and reduces the time to fall asleep. It also increases the duration of sleep and improves the quality of sleep. Zolpidem-d6 6-Carboxylic Acid has minimal effects on the respiratory system and does not cause significant changes in heart rate or blood pressure.

Advantages And Limitations For Lab Experiments

Zolpidem-d6 6-Carboxylic Acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and affordable. However, there are some limitations to its use. Zolpidem-d6 6-Carboxylic Acid is not a perfect analog of zolpidem and may not fully replicate its pharmacological effects. It may also have different metabolic pathways and clearance rates than zolpidem, which may affect the interpretation of results.

Future Directions

For research include investigating the effects of zolpidem in different populations and in combination with other drugs.

Synthesis Methods

The synthesis of Zolpidem-d6 6-Carboxylic Acid involves the reaction of zolpidem with deuterated acetic anhydride in the presence of a deuterated catalyst. The reaction results in the replacement of six hydrogen atoms in zolpidem with deuterium atoms, which leads to the formation of Zolpidem-d6 6-Carboxylic Acid. The purity of the compound is determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

Zolpidem-d6 6-Carboxylic Acid is used as a reference standard in pharmacological studies to determine the metabolism and pharmacokinetics of zolpidem. It is also used in forensic toxicology to detect the presence of zolpidem in biological samples. Zolpidem-d6 6-Carboxylic Acid is also used in drug discovery and development to identify new drug targets and to optimize drug efficacy and safety.

properties

IUPAC Name

3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUGIBAONXDHRM-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)O)C3=CC=C(C=C3)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676198
Record name 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zolpidem-d6 6-Carboxylic Acid

CAS RN

1190014-62-0
Record name 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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